molecular formula C24H23FN2O5 B2965514 Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 868678-95-9

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2965514
CAS RN: 868678-95-9
M. Wt: 438.455
InChI Key: KBUUONCPGSTUOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a butyl group, a benzyl group, a pyridine ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group, for example, would likely introduce some degree of polarity to the molecule, while the pyridine ring could potentially participate in aromatic interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility could be affected by the presence of both polar (carboxamide) and nonpolar (butyl) groups. Its melting and boiling points would likely be relatively high due to the size and complexity of the molecule .

Scientific Research Applications

Synthesis and Material Science Applications

  • Polymer Synthesis and Properties : Research demonstrates the synthesis and characterization of polyamides with flexible main-chain ether linkages and ortho-phenylene units, offering insights into material science applications. These polymers exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential for advanced material applications (Hsiao, Yang, & Chen, 2000).

  • Fluorescent and Electrochromic Polymers : A study on triphenylamine-based aromatic polyamides reports the synthesis of polymers that are highly soluble, solution-cast into films, and exhibit strong UV-vis absorption, photoluminescence, and reversible electrochromic properties. This suggests their application in optical and electronic devices (Hsiao, Liou, Kung, & Chang, 2010).

Organic Synthesis and Chemistry

  • Selective Biocatalytic Reactions : The use of acid anhydrides for regioselective acylation of primary hydroxyl groups in specific organic substrates is reported. This research underscores the importance of selective enzymatic reactions in organic synthesis, potentially relevant for the modification or synthesis of complex organic compounds (Kumar et al., 2015).

  • Protecting Groups in Organic Synthesis : A novel benzyl ether-type protecting group for alcohols that provides stability under oxidizing conditions and is compatible with certain deprotection strategies was introduced. This technique could be applicable in the synthesis of complex molecules, including pharmaceuticals (Crich, Li, & Shirai, 2009).

Environmental Chemistry and Biochemistry

  • Anaerobic Transformation of Phenolic Compounds : Research into the anaerobic transformation of phenolic compounds to benzoate by a methanogenic consortium highlights microbial pathways for the degradation of environmental pollutants. This suggests potential applications in bioremediation and understanding microbial metabolism of complex organic pollutants (Genthner, Townsend, & Chapman, 1989).

  • Activation of Oxygen and Hydrogen Peroxide : The study on the activation of oxygen and hydrogen peroxide by copper(II) coupled with hydroxylamine for the oxidation of organic contaminants offers insights into advanced oxidation processes. This could be relevant for environmental applications in water treatment and pollutant degradation (Lee et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological targets. If it’s intended for use in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reagents present .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

butyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)17-10-12-19(13-11-17)26-22(28)20-8-6-14-27(23(20)29)32-16-18-7-4-5-9-21(18)25/h4-14H,2-3,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUUONCPGSTUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

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